molecular formula C10H21NOS B11464179 2-(Octylsulfanyl)acetamide

2-(Octylsulfanyl)acetamide

Cat. No.: B11464179
M. Wt: 203.35 g/mol
InChI Key: FTFVQHLNRJAJGP-UHFFFAOYSA-N
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Description

2-(Octylsulfanyl)acetamide is an organic compound with the molecular formula C10H21NOS. It is characterized by the presence of an octylsulfanyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylsulfanyl)acetamide typically involves the reaction of octylthiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Octylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Octylsulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfur atom in the octylsulfanyl group can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The amide group can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 2-(Octylthio)acetamide
  • N,N’-1,2-Ethanediylbis[2-(octylsulfanyl)acetamide]
  • 2-(Octylsulfanyl)acétamide

Comparison: this compound is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

2-octylsulfanylacetamide

InChI

InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H2,11,12)

InChI Key

FTFVQHLNRJAJGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(=O)N

Origin of Product

United States

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